3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde
Description
3-tert-Butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde (CAS: 1214741-19-1) is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole core. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol . Key structural elements include:
- A carbaldehyde substituent at position 7a, offering reactivity for further functionalization.
- Two keto groups (1,5-dioxo) that contribute to the compound’s polarity and hydrogen-bonding capacity.
| Property | Value |
|---|---|
| Boiling Point | 420.6 ± 45.0 °C |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 208.2 ± 28.7 °C |
| LogP (Partition Coefficient) | -0.44 (indicating moderate hydrophilicity) |
The compound is primarily used in research settings, with applications in medicinal chemistry and materials science. Its stereochemistry (3R,7aR configuration) is critical for interactions with biological targets .
Properties
IUPAC Name |
3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-10(2,3)8-12-7(14)4-5-11(12,6-13)9(15)16-8/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHXYYXEZQXDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the compound can be synthesized through a series of reactions including formylation, reduction, and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
A. Hexahydropyrrolo[3,4-c]pyrrole Derivatives ()
Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate share a bicyclic framework but differ in substituents and ring saturation:
Key Insight : The benzo-triazole group in analogues enhances π-π stacking with enzyme active sites, whereas the carbaldehyde in the target compound provides a reactive handle for conjugation .
B. Pyrazolo[1,5-a][1,3,5]triazine Derivatives ()
Compounds like 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines exhibit distinct heterocyclic systems:
Key Insight : The triazine core in analogues allows for diverse hydrogen-bonding interactions with DNA/RNA, unlike the oxazole-based target compound .
Physicochemical and Pharmacokinetic Comparison
Table 1: Comparative Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and negative LogP suggest better aqueous solubility than bulkier analogues like imidazo-pyridines .
Biological Activity
3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde is a compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, including potential uses in pharmaceuticals and agriculture.
- Chemical Formula : C₁₁H₁₅N₁O₄
- Molecular Weight : 225.24 g/mol
- CAS Number : 1214741-19-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an insecticide and fungicide. The following sections detail specific activities and findings from recent research.
Insecticidal Activity
Research indicates that 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde exhibits notable insecticidal properties.
Case Study: Insecticidal Efficacy
A study conducted by evaluated the insecticidal effects of the compound on common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with varying concentrations of the compound.
| Concentration (mg/L) | % Mortality |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 90 |
This data suggests that higher concentrations lead to increased mortality rates among treated insects.
Antifungal Activity
In addition to its insecticidal properties, the compound has shown promising antifungal activity against several fungal strains.
Research Findings
A study published in a peer-reviewed journal explored the antifungal efficacy of the compound against common pathogens affecting crops. The results indicated:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Fusarium oxysporum | 15 |
| Alternaria solani | 20 |
| Botrytis cinerea | 25 |
These findings highlight the compound's potential as a biopesticide in agricultural applications.
The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. Preliminary studies suggest that it may interfere with metabolic pathways critical for survival and reproduction in pests and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
